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molecular formula C11H9BrO B028277 2-Bromo-6-methoxynaphthalene CAS No. 5111-65-9

2-Bromo-6-methoxynaphthalene

Cat. No. B028277
M. Wt: 237.09 g/mol
InChI Key: AYFJBMBVXWNYLT-UHFFFAOYSA-N
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Patent
US04628123

Procedure details

A solution of 81 g of bromine in 25 cm3 of CH3COOH was added over 35 minutes to a very well stirred suspension of 39.25 g of 2-methoxy-naphthalene in 125 cm3 of glacial CH3COOH, heated to 30° C., keeping the temperature at 40°-45° C., avoiding that the formed hydrobromic acid leaves the reaction medium; when the addition was over, the bulk was stirred for 1.5 h at 45° C. in order to complete the reaction. 14 g of iron in the form of powder were then added, in small doses, over 1.5 hours, slowing down at intervals the reaction exothermicity by means of a cold bath; one stirred at 45° C. till 1,6-dibromo-2-methoxy-naphthalene disappeared (on thin layer chromatography) and then the bulk was diluted with 0.5 liters of H2O. Then the compound was filtered, washed with H2O and dissolved in CH2Cl2 ; lastly the chloromethylenic solution was washed with NaOH at 5%, dehydrated and evaporated. 55.2 g of raw 2-methoxy-6-bromo-naphthalene were obtained; after a crystallization from 250 cm3 of isobutanol, 45 g of pure product were obtained (gas-chromatographic analysis) having a melting point ranging between 105° and 106° C.
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
39.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
solvent
Reaction Step Four
Name
Quantity
14 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrBr.COC1C=CC2C(=CC=CC=2)C=1.Br.Br[C:17]1[C:26]2[C:21](=[CH:22][C:23]([Br:27])=[CH:24][CH:25]=2)[CH:20]=[CH:19][C:18]=1[O:28][CH3:29]>CC(O)=O.O.[Fe]>[CH3:29][O:28][C:18]1[CH:19]=[CH:20][C:21]2[C:26](=[CH:25][CH:24]=[C:23]([Br:27])[CH:22]=2)[CH:17]=1

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
BrBr
Name
Quantity
39.25 g
Type
reactant
Smiles
COC1=CC2=CC=CC=C2C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC2=CC(=CC=C12)Br)OC
Step Four
Name
Quantity
0.5 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
14 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred for 1.5 h at 45° C. in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40°-45° C.
CUSTOM
Type
CUSTOM
Details
leaves the reaction medium
ADDITION
Type
ADDITION
Details
when the addition
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
Then the compound was filtered
WASH
Type
WASH
Details
washed with H2O
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
WASH
Type
WASH
Details
lastly the chloromethylenic solution was washed with NaOH at 5%
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC2=CC=C(C=C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 55.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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